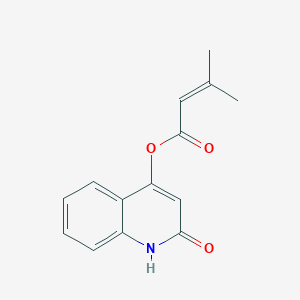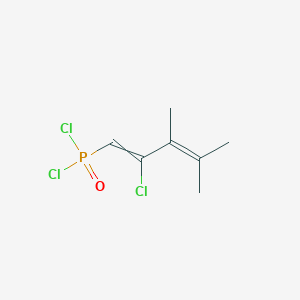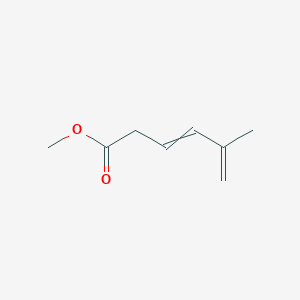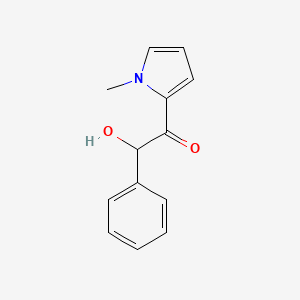
4-(2-Phenylbutanamido)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenylbutanamido)butanoic acid is an organic compound with the molecular formula C14H19NO3 It is a derivative of butanoic acid, featuring an amide linkage with a phenyl-substituted butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylbutanamido)butanoic acid typically involves the following steps:
Formation of 2-Phenylbutanoyl Chloride: This can be achieved by reacting 2-phenylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The 2-phenylbutanoyl chloride is then reacted with butanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain high yields of the compound.
化学反应分析
Types of Reactions
4-(2-Phenylbutanamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-(2-phenylbutylamino)butanoic acid.
Substitution: Formation of various substituted amides depending on the reagents used.
科学研究应用
4-(2-Phenylbutanamido)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective effects and as a chemical chaperone.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases due to its ability to ameliorate protein misfolding and aggregation.
Industry: Potential use in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 4-(2-Phenylbutanamido)butanoic acid involves its interaction with molecular chaperones and inhibition of histone deacetylases (HDACs). By acting as a chemical chaperone, it helps in the proper folding of proteins and prevents their aggregation. Additionally, its HDAC inhibitory activity can lead to changes in gene expression, contributing to its therapeutic effects in neurodegenerative diseases.
相似化合物的比较
Similar Compounds
4-Phenylbutyric acid: Known for its neuroprotective effects and HDAC inhibitory activity.
2-Phenylbutanoic acid: Used as an intermediate in organic synthesis.
Butanoic acid derivatives: Various derivatives with different substituents on the butanoic acid backbone.
Uniqueness
4-(2-Phenylbutanamido)butanoic acid is unique due to its specific amide linkage and phenyl substitution, which confer distinct chemical properties and biological activities. Its ability to act as a chemical chaperone and HDAC inhibitor makes it particularly valuable in research focused on neurodegenerative diseases.
属性
CAS 编号 |
90068-67-0 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC 名称 |
4-(2-phenylbutanoylamino)butanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-2-12(11-7-4-3-5-8-11)14(18)15-10-6-9-13(16)17/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,18)(H,16,17) |
InChI 键 |
LGJSCKQIUCNDMG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)









![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)

![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
